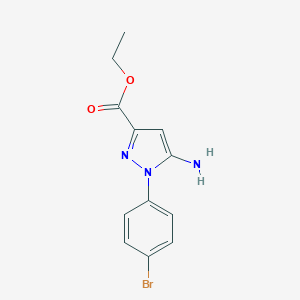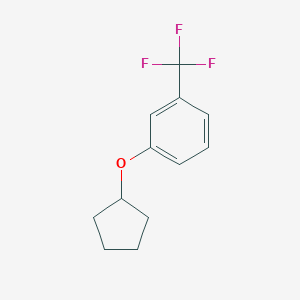
1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trifluoromethyl-substituted arenes has been explored through various methods. One approach involves the TiCl(4)-mediated formal [3 + 3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one, leading to the formation of functionalized salicylates and phenols with high regioselectivity . Another method includes the cobalt-catalyzed synthesis of tris(benzocyclobutadieno)benzene from hexaethynylbenzene, which involves palladium-catalyzed alkynylations followed by cobalt-catalyzed cyclobutabenzoannelations . Additionally, the 1,3-dipolar cycloaddition of aryl or benzyl azides with trifluoromethylketones has been used to synthesize trifluoroacetylated 1H-1,2,3-triazoles .
Molecular Structure Analysis
The molecular structure of 1,3,5-tris(trifluoromethyl)benzene has been studied using gas-phase electron diffraction and quantum chemical calculations, revealing deviations from a regular hexagon due to the electronegative effect of the CF3 groups . The structure of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene has been investigated through X-ray structural analysis, showing a propeller-like conformation and suggesting the possibility of cyclotrimerization in the crystal .
Chemical Reactions Analysis
The reactivity of trifluoromethyl-substituted compounds in chemical reactions has been demonstrated in various studies. For instance, the regioselective (3 + 2) cycloadditions of (trifluoromethanesulfonyloxy)benzynes with 1,3-dipoles followed by cross-coupling reactions have been used to synthesize benzo-fused heterocycles . Additionally, the isomerization of 1,2,3-tris(arylmethylene)cyclohexanes to 1,2,3-tris(arylmethyl)benzenes by gaseous hydrogen bromide has been reported, showcasing the transformation of cyclohexane derivatives to benzene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-substituted benzene derivatives are influenced by the presence of the trifluoromethyl groups. These groups can affect the bond angles and lengths within the benzene ring, as well as the overall molecular conformation . The electron-releasing character of certain substituents, such as trimethylstannyl groups, has been shown to alter endocyclic bond angles and increase bond lengths compared to benzene .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Rhenium-Catalyzed Trifluoromethylation of Aromatic Compounds :
- The compound is utilized in the electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, showing potential in synthetic chemistry and material sciences. The process involves hypervalent iodine reagents and showcases the involvement of radical species, indicating its utility in radical-mediated synthetic methodologies (Mejía & Togni, 2012).
Trifluoromethylation for Heterocycle Synthesis :
- It plays a significant role in highly regioselective cycloadditions with benzynes and subsequent cross-coupling reactions, leading to the formation of multifunctional benzo-fused heterocycles. The trifluoromethyl group aids in regiocontrol and facilitates further substitution, indicating its importance in the synthesis of complex organic structures (Ikawa et al., 2015).
Photo-induced Radical Cyclization :
- The compound is involved in a photoinduced radical cyclization process with benzene-tethered 1,7-enynes, indicating its role in photochemical synthesis and the generation of multifunctional organic compounds. This process proceeds through a trifluoromethyl radical-triggered conjugated addition and intramolecular cyclization, showcasing its potential in advanced organic synthesis and material science (An, Kuang, & Wu, 2016).
Catalytic Cyclocondensation and Encapsulation :
- In catalytic cyclocondensation processes, the compound leads to the formation of pillar[5]arenes with selective arrangement of alkoxy groups, avoiding steric interactions. This structural feature is significant for encapsulation processes and can have implications in host-guest chemistry and molecular recognition (Kou et al., 2010).
Formation of Trifluoromethylated Aromatic Compounds :
- The compound is transformed into various trifluoromethylated aromatic and vinylic compounds, showcasing its versatility in synthesizing a wide range of functionalized materials. This transformation is critical for the development of pharmaceuticals, agrochemicals, and advanced materials (Radix-Large, Kucharski, & Langlois, 2004).
Material Science and Engineering Applications
Metallo-gels and Organo-gels Formation :
- The compound is involved in the formation of metallo-gels and organo-gels with various ligands, showing its utility in material science, especially in the design of novel gel materials. The gels exhibit fibrous structures and diverse thermal behavior, indicating their potential in various applications, including drug delivery systems and tissue engineering (Westcott et al., 2009).
Activation of Nonheme FeIII-OOH Intermediate :
- The compound is crucial in activating nonheme FeIII-OOH intermediates for rapid hydroxylation of cyclohexane and benzene. This activation leads to the formation of a highly electrophilic FeV═O oxidant, indicating its potential in catalysis and organic synthesis (Kal, Draksharapu, & Que, 2018).
Stabilizing and Chemo-Directing Influence of a CF3 Group :
- The CF3 group in the compound stabilizes metal-arene bond strength and facilitates the synthesis of functionalized cyclohexadienes. This property is critical in synthetic chemistry, as it allows for the preparation of highly functionalized organic compounds with potential applications in pharmaceuticals and material science (Myers et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The field of trifluoromethylation is a rapidly advancing area of research, with new methods and applications being developed regularly . Future directions may include the development of more efficient synthesis methods, the exploration of new reactions, and the design of trifluoromethyl-containing compounds with improved properties .
Propriétés
IUPAC Name |
1-cyclopentyloxy-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c13-12(14,15)9-4-3-7-11(8-9)16-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSVZOCDZOLUSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608779 | |
| Record name | 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene | |
CAS RN |
1365271-30-2 | |
| Record name | Benzene, 1-(cyclopentyloxy)-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





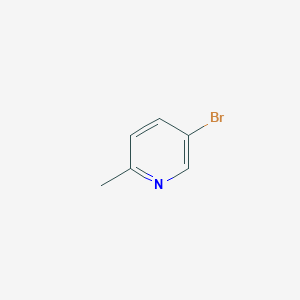
![(6R,7S)-7-[[2-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanyl]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B113482.png)
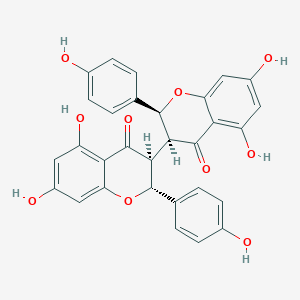
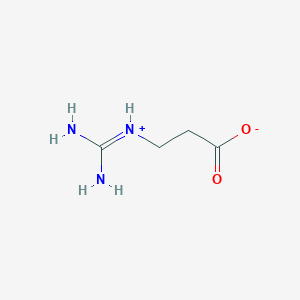


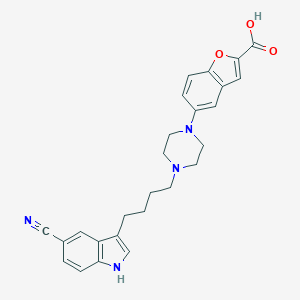
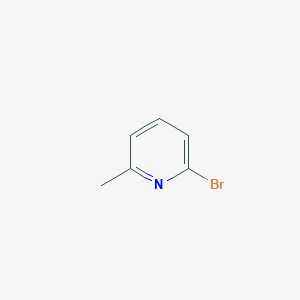
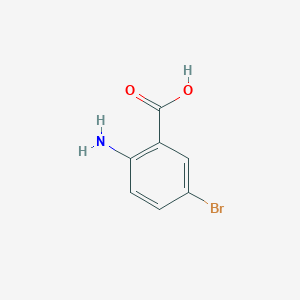
![Benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B113508.png)
